![molecular formula C21H16N2O3S2 B2583562 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898427-74-2](/img/structure/B2583562.png)
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of “2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide” is characterized by the presence of a benzothiazole ring, which is a privileged scaffold in the field of synthetic and medicinal chemistry .Scientific Research Applications
Therapeutic Potential in Cancer Treatment
The benzothiazole scaffold, including compounds such as 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, has been identified as a key structural component in the development of new chemotherapeutics. Research highlights the therapeutic potential of benzothiazole derivatives, especially 2-arylbenzothiazoles, as antitumor agents. Their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, underscores their importance in drug discovery. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the development of chemical libraries that could aid in discovering new chemical entities targeting cancer treatment (Kamal et al., 2015).
Versatility in Medicinal Chemistry
Benzothiazole and its derivatives exhibit a wide range of pharmacological properties, making them significant in medicinal chemistry. The unique methine center in the thiazole ring contributes to its varied biological activities. These compounds are less toxic and demonstrate enhanced activities, establishing the benzothiazole scaffold as an integral moiety in the development of drugs for various pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer effects (Bhat & Belagali, 2020).
Role in Antimicrobial and Antiviral Therapies
The heterocyclic nature of benzothiazole derivatives, including 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, contributes significantly to their use in antimicrobial and antiviral therapies. Recent literature emphasizes the synthesis of benzothiazole derivatives that exhibit various modes of action against microorganisms or viruses, suggesting these compounds as active candidates in the discovery of new antimicrobial or antiviral agents. The development of benzothiazole derivatives is encouraged for clinical development, provided pharmaceutical studies confirm their safety and efficacy (Elamin et al., 2020).
Future Directions
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities, and more . Therefore, the future directions for “2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide” could involve further exploration of its potential biological activities.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUQHBJMZASEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
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